Cas no 86-42-0 (Amodiaquine)

Amodiaquine structure
Amodiaquine structure
Product name:Amodiaquine
CAS No:86-42-0
MF:C20H22ClN3O
MW:355.861183643341
MDL:MFCD09028103
CID:34377
PubChem ID:2165

Amodiaquine Chemical and Physical Properties

Names and Identifiers

    • 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol
    • 4-(7-chloro-4-quinolylamino)-alpha-diethylamino-o-cresol
    • AMODIAQUIN
    • Camochin
    • Camoquine
    • Camoquinal
    • Flavoquine
    • Miaquin
    • Amodiaquine
    • 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino) methyl]phenol
    • 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol
    • aminodiaquine
    • CAM-AQ1
    • CAM-AQI
    • Camoquin
    • SN 10,751
    • 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-phenol
    • 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyanilino)quinoline
    • AMODIAQUINE [USP IMPURITY]
    • 4-(7-Chloro-quinolin-4-ylamino)-2-diethylaminomethyl-phenol
    • CHEBI:2674
    • Quinoline, 7-chloro-4-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-
    • Camoquin (TN)
    • 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyanilino)
    • AMODIAQUINE, FLAVOQUINE
    • NCGC00244901-04
    • EINECS 201-669-3
    • AMODIAQUINE [VANDF]
    • AMODIAQUINE [WHO-DD]
    • AMODIAQUINE [HSDB]
    • AMODIAQUINE [WHO-IP]
    • Prestwick0_000309
    • HMS3372M02
    • DB00613
    • o-Cresol, 4-[(7-chloro-4-quinolyl)amino]-.alpha.-(diethylamino)-
    • Amodiaquine [USAN:INN:BAN]
    • AMODIAQUINE; FLAVOQUINE
    • AKOS000538864
    • EN300-708791
    • o-Cresol, 4-((7-chloro-4-quinolyl)amino)-alpha-(diethylamino)-
    • Amodiaquine USP24
    • AC-13295
    • S. N. 10751
    • MLS001304065
    • AMODIAQUINE [INN]
    • CHEMBL682
    • CQA
    • NCGC00017063-04
    • NCGC00017063-07
    • Basoquin
    • CCRIS 8486
    • Amodiaquin (dihydrochloride dihydrate)
    • 5-22-10-00283 (Beilstein Handbook Reference)
    • Prestwick3_000309
    • C20H22ClN3O
    • FT-0622359
    • 2-((BC20H12D10ClN3Ois(ethyl-d5)amino)methyl)-4-((7-chloroquinolin-4-yl)amino)phenol
    • 4-(7-chloroquinolin-4-ylamino)-2-((diethylamino)methyl)phenol
    • 4-((7-Chloro-4-quinolyl)amino)-alpha-(diethylamino)-o-cresol
    • 4-[(7-chloro-4-quinolyl)amino]-alpha-(diethylamino)-o-cresol
    • amodiaquin-
    • NSC13453
    • Camoquin Hcl
    • DTXSID2022597
    • SPBio_002497
    • Epitope ID:131784
    • FT-0662117
    • Alphaquine
    • Sunoquine
    • W-104068
    • AMODIAQUINE [MART.]
    • CCG-103317
    • 4-((7-Chloro-4-quinolyl)amino)-.alpha.-(diethylamino)-o-cresol
    • HMS2236K03
    • Amodiaquine, ring-closed
    • HY-B1322A
    • Q239569
    • 1021496-19-4
    • 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyphenylamino)quinoline
    • D04NQI
    • OVCDSSHSILBFBN-UHFFFAOYSA-N
    • Quinoline, 7-chloro-4-((3-((diethylamino)methyl)-4-hydroxyphenyl)amino)-
    • 4-[(7-Chloro-4-quinolinyl)amino]-.alpha.-(diethylamino)-o-cresol
    • Amodiaquine [USP:INN:BAN]
    • Amodiaquine HCl
    • BPBio1_000306
    • A936101
    • 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol
    • Amodiaquine hydrochloride
    • 2aou
    • Amdaquine
    • CAMOQUIN HYDROCHLORIDE
    • GTPL10018
    • 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol
    • 4-[(7-chloro-4-quinolyl)amino]-2-(diethylaminomethyl)phenol
    • HSDB 7457
    • Amodiaquine [USAN:BAN:INN]
    • Flavoquin
    • Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-
    • Amodiaquinum [INN-Latin]
    • NSC 13453
    • NCGC00244901-01
    • Amoquin
    • Prestwick1_000309
    • A841639
    • Amodiaquine (USP/INN)
    • CS-0013340
    • AMODIAQUINUM [WHO-IP LATIN]
    • o-Cresol, 4-((7-chloro-4-quinolyl)amino)-.alpha.-(diethylamino)-
    • BDBM50041457
    • AMODIAQUIN [MI]
    • 4-((7-Chloro-4-quinolinyl)amino)-2-((diethylamino)methyl)phenol
    • Amodiaquine (USAN/INN)
    • AMODIAQUINE [USP MONOGRAPH]
    • Flavoquine (TN)
    • Amodiachin
    • SMR000718769
    • LS-55353
    • SJ000110703
    • Phenol, 4-((7-chloro-4-quinolinyl)amino)-2-((diethylamino)methyl)-
    • O-Cresol, 4-[(7-chloro-4-quinolyl)amino]-.alpha.-(diethylamino)-(6CI,7CI,8CI)
    • Prestwick2_000309
    • NSC-13453
    • Oprea1_019229
    • WR-002977
    • 86-42-0
    • BRN 0300962
    • NCGC00017063-13
    • Amodiaquina
    • D02922
    • GNF-Pf-5648
    • BSPBio_000278
    • Amodiaquinum
    • VU0472676-1
    • C07626
    • 220236ED28
    • Amodiachinum
    • SCHEMBL44152
    • s5948
    • UNII-220236ED28
    • Amodiaquina [INN-Spanish]
    • 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol (ACI)
    • o-Cresol, 4-[(7-chloro-4-quinolyl)amino]-α-(diethylamino)- (6CI, 7CI, 8CI)
    • Amobin
    • CAM-AQ 1
    • MeSH ID: D000655
    • SN 10751
    • BRD-K91290917-300-01-8
    • AH-034/33492024
    • AH-034/11364141
    • G12606
    • DB-056928
    • NS00004024
    • BRD-K91290917-336-05-3
    • MDL: MFCD09028103
    • Inchi: 1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
    • InChI Key: OVCDSSHSILBFBN-UHFFFAOYSA-N
    • SMILES: ClC1C=C2N=CC=C(C2=CC=1)NC1C=C(CN(CC)CC)C(O)=CC=1

Computed Properties

  • Exact Mass: 355.14500
  • Monoisotopic Mass: 129.914383
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 13
  • Surface Charge: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Crystalline solid
  • Density: 1.258
  • Melting Point: 208 ºC
  • Boiling Point: 478 °C at 760 mmHg
  • Flash Point: 242.9 °C
  • PSA: 48.39000
  • LogP: 5.25220

Amodiaquine Security Information

Amodiaquine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Amodiaquine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D249885-1g
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol HCl
86-42-0 95%
1g
$650 2024-08-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69822-50mg
Amodiaquine
86-42-0 98%
50mg
¥7796.00 2022-04-26
DC Chemicals
DC20188-100 mg
Amodiaquine
86-42-0 >98%
100mg
$450.0 2022-02-28
DC Chemicals
DC20188-1 g
Amodiaquine
86-42-0 >98%
1g
$1800.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69822-5mg
Amodiaquine
86-42-0 98%
5mg
¥1537.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69822-1mg
Amodiaquine
86-42-0 98%
1mg
¥437.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-207282-10 mg
Amodiaquine,
86-42-0
10mg
¥2,482.00 2023-07-11
TRC
A634200-10mg
Amodiaquine
86-42-0
10mg
$ 222.00 2023-04-19
DC Chemicals
DC20188-250mg
Amodiaquine
86-42-0 >98%
250mg
$900.0 2023-09-15
DC Chemicals
DC20188-1g
Amodiaquine
86-42-0 >98%
1g
$1800.0 2023-09-15

Amodiaquine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  120 °C
2.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, rt; rt → 60 °C
2.1 Solvents: Ethanol ;  100 °C
2.2 pH 9 - 10
3.1 Reagents: Hydrochloric acid Solvents: Water ;  120 °C
4.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
4.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 1 h, 80 - 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Solvents: Ethanol ;  4.5 h, 80 - 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, 100 - 110 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
4.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Toluene ;  140 °C
2.1 6 - 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Water ;  0 °C; overnight, rt
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 10, rt
3.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, 100 - 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
2.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Ethanol ;  100 °C
1.2 pH 9 - 10
2.1 Reagents: Hydrochloric acid Solvents: Water ;  120 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol ;  4.5 h, 80 - 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, 100 - 110 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
3.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Synthetic Circuit 10

Reaction Conditions
1.1 6 - 8 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  0 °C; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 10, rt
2.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ;  4 - 12 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis
Chen, Fei; et al, Journal of Organic Chemistry, 2023, 88(22), 15589-15596

Synthetic Circuit 11

Reaction Conditions
1.1 6 h, 60 - 70 °C
1.2 Reagents: Sodium hydroxide
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 1 h, 80 - 90 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Solvents: Ethanol ;  4.5 h, 80 - 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, 100 - 110 °C
4.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
5.1 Solvents: Ethanol ;  24 h, 80 °C
Reference
The synthesis of amodiaquine hydrochloride
Nguyen, Van Hung; et al, Tap Chi Hoa Hoc, 2012, 50(2), 174-177

Amodiaquine Raw materials

Amodiaquine Preparation Products

Amodiaquine Related Literature

Additional information on Amodiaquine

测试

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86-42-0)Amodiaquine
A841639
Purity:99%
Quantity:100mg
Price ($):741.0